3,4,5-trimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide
Description
The exact mass of the compound this compound is 440.14059304 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-28-19-12-16(13-20(29-2)22(19)30-3)23(27)25-17-8-6-15(7-9-17)11-21(26)24-14-18-5-4-10-31-18/h4-10,12-13H,11,14H2,1-3H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUXJQFYUORBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
This indicates the presence of methoxy groups, a thiophene moiety, and a benzamide structure, which are essential for its biological activities.
Biological Activity Overview
Research indicates that compounds containing the 3,4,5-trimethoxyphenyl group exhibit various biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting specific pro-inflammatory cytokines.
Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT1080 | 12.48 ± 1.10 |
| HT29 | 4.25 ± 0.22 |
| MCF-7 | 3.33 ± 0.31 |
| A549 | 9.71 ± 0.75 |
These results indicate that the compound exhibits promising antitumor activity comparable to established chemotherapeutic agents like doxorubicin .
The mechanism underlying the antitumor activity involves:
- Tubulin Polymerization Inhibition : The compound acts as a tubulin polymerization inhibitor with IC50 values indicating potent activity against tubulin dynamics. For instance, it has been shown to inhibit tubulin polymerization effectively with an IC50 value of for one of its derivatives .
- Molecular Docking Studies : Docking studies have shown that the compound fits well into the colchicine binding site of tubulin, suggesting a mechanism similar to that of known antitubulin agents .
Anti-inflammatory Activity
The compound's anti-inflammatory potential arises from its ability to inhibit various pro-inflammatory cytokines such as IL-1 and TNF-α. This activity is crucial for treating conditions associated with inflammation and autoimmune diseases .
Case Studies and Research Findings
- Study on Cytotoxicity :
- Inflammation Studies :
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 3,4,5-trimethoxyphenyl exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that compounds with a 3,4,5-trimethoxy substitution showed improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nM range compared to μM levels for related compounds .
- The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division. This was evidenced by docking studies showing that certain derivatives fit well into the colchicine binding site on tubulin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the phenyl and thiophene groups can significantly affect the compound's potency. For example:
- Compounds with different substituents on the phenyl ring were evaluated for their cytotoxic effects, highlighting the importance of electronic and steric factors in enhancing biological activity .
Case Study 1: Antitumor Activity
In a comparative study of various 3,4,5-trimethoxyphenyl-containing compounds, specific derivatives were tested against multiple cancer cell lines (e.g., A375 for melanoma). The results indicated that certain modifications led to IC50 values significantly lower than those of standard treatments like colchicine .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| ATCAA-1 | A375 | 0.4 |
| ATCAA-2 | DU 145 | 1.0 |
| 4a (4R) | LNCaP | 5.3 |
Case Study 2: Tubulin Inhibition
A molecular docking study assessed several derivatives for their ability to bind to tubulin. Compounds H-25 and H-26 exhibited strong binding energies (-8.68 and -8.40 kcal/mol), suggesting potential as effective tubulin inhibitors in cancer therapy .
Other Applications
Beyond oncology, there is emerging interest in exploring the compound's utility in treating other conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
